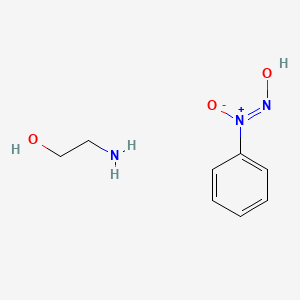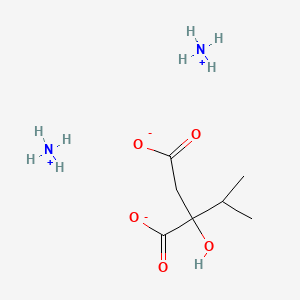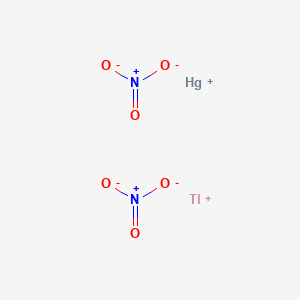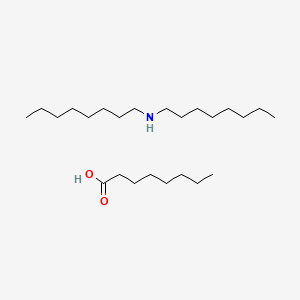
2-aminoethanol;(Z)-hydroxyimino-oxido-phenylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) is a chemical compound with the molecular formula C8H12N3O3. It is also known by its IUPAC name, 2-aminoethanol; N-hydroxy-N-phenylnitrous amide
Métodos De Preparación
The synthesis of Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) involves the reaction of 2-aminoethanol with N-hydroxy-N-nitrosobenzenamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) involves its interaction with specific molecular targets. It can form complexes with enzymes and other proteins, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .
Comparación Con Compuestos Similares
Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) can be compared with similar compounds such as:
2-aminoethanol: A simpler compound with similar functional groups but lacking the nitroso and phenyl groups.
N-hydroxy-N-phenylnitrous amide: Another related compound that shares the nitroso and phenyl groups but differs in its overall structure.
The uniqueness of Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) lies in its combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
105658-30-8 |
|---|---|
Fórmula molecular |
C8H13N3O3 |
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
2-aminoethanol;(Z)-hydroxyimino-oxido-phenylazanium |
InChI |
InChI=1S/C6H6N2O2.C2H7NO/c9-7-8(10)6-4-2-1-3-5-6;3-1-2-4/h1-5,9H;4H,1-3H2/b8-7-; |
Clave InChI |
ZDVKVGPKJGICRW-CFYXSCKTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/[N+](=N/O)/[O-].C(CO)N |
SMILES canónico |
C1=CC=C(C=C1)[N+](=NO)[O-].C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















